4-Cyano-2,6-dimethoxyphenylboronic acid
Description
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Properties
Molecular Formula |
C9H10BNO4 |
|---|---|
Molecular Weight |
206.99 g/mol |
IUPAC Name |
(4-cyano-2,6-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-4,12-13H,1-2H3 |
InChI Key |
LZBLCOBTBFHEJX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C#N)OC)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyano-2,6-dimethoxyphenylboronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2,6-dimethoxyphenylboronic acid is an intriguing, sterically hindered, and electron-rich organoboron compound with significant potential in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—a nitrile group for versatile functionalization and two ortho-methoxy groups that modulate its electronic properties and steric bulk—makes it a valuable building block for accessing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and its potential applications in medicinal chemistry and materials science.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀BNO₄ | Based on its chemical structure. |
| Molecular Weight | 207.00 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature. |
| Melting Point | >150 °C (with decomposition) | The presence of polar functional groups (cyano and boronic acid) and the rigid aromatic ring would lead to a relatively high melting point. Phenylboronic acids are also known to undergo dehydration to form boroxines at elevated temperatures. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, acetone, and THF. Poorly soluble in nonpolar solvents like hexanes.[1] | The boronic acid and nitrile functionalities will impart polarity, favoring solubility in polar solvents. |
| Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. The boronic acid group can be sensitive to high temperatures, leading to dehydration and the formation of the corresponding boroxine (trimeric anhydride). | Boronic acids are generally stable compounds but can be oxidized. The formation of boroxines is a common thermal decomposition pathway. |
Synthesis of 4-Cyano-2,6-dimethoxyphenylboronic acid
A plausible and efficient synthetic route to 4-Cyano-2,6-dimethoxyphenylboronic acid involves a two-step sequence starting from the commercially available 3,5-dimethoxyaniline. The key steps are the Sandmeyer reaction to introduce the nitrile group, followed by a regioselective bromination, and finally a lithium-halogen exchange and borylation.
Step 1: Synthesis of 3,5-dimethoxybenzonitrile
The synthesis begins with the diazotization of 3,5-dimethoxyaniline followed by a Sandmeyer reaction using a cyanide source, such as copper(I) cyanide.
Step 2: Synthesis of 4-Bromo-3,5-dimethoxybenzonitrile
The next step is the regioselective bromination of 3,5-dimethoxybenzonitrile. The two methoxy groups are ortho, para-directing. Due to steric hindrance at the 2 and 6 positions, bromination is expected to occur at the 4-position.
Step 3: Synthesis of 4-Cyano-2,6-dimethoxyphenylboronic acid
The final step is the conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange followed by quenching with a borate ester. This reaction is typically carried out at low temperatures to prevent side reactions.
Experimental Protocol: Synthesis of 4-Cyano-2,6-dimethoxyphenylboronic acid from 4-Bromo-3,5-dimethoxybenzonitrile
Disclaimer: This is a predicted protocol and should be performed with caution by trained professionals in a controlled laboratory setting.
Materials:
-
4-Bromo-3,5-dimethoxybenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-3,5-dimethoxybenzonitrile (1.0 equivalent) and anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x volumes).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural confirmation of 4-Cyano-2,6-dimethoxyphenylboronic acid would rely on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methoxy protons, and a broad singlet for the two hydroxyl protons of the boronic acid group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons (including the one attached to the boron atom), the aromatic CH carbons, the methoxy carbons, and the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), C-O stretches of the methoxy groups, and B-O stretches.
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Reactivity and Applications
The primary utility of 4-Cyano-2,6-dimethoxyphenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organic halide or triflate.[2] The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Due to the presence of the two ortho-methoxy groups, 4-Cyano-2,6-dimethoxyphenylboronic acid is considered a sterically hindered and electron-rich boronic acid. These characteristics can influence its reactivity in Suzuki-Miyaura couplings. While steric hindrance can sometimes slow down the reaction rate, the electron-donating nature of the methoxy groups can facilitate the transmetalation step. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields in couplings with this type of boronic acid.[4][5]
Illustrative Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Potential Applications in Drug Discovery and Materials Science
The structural motif of a polysubstituted biaryl is prevalent in many pharmaceuticals and functional materials. The ability to introduce the 4-cyano-2,6-dimethoxyphenyl moiety into a molecule via Suzuki-Miyaura coupling opens up avenues for the synthesis of novel compounds with potential applications in:
-
Medicinal Chemistry: The nitrile group can serve as a handle for further transformations into amines, amides, or tetrazoles, which are common functional groups in drug molecules. The dimethoxyphenyl group can influence the pharmacokinetic properties of a drug candidate by altering its lipophilicity and metabolic stability.
-
Materials Science: Biaryl compounds are often used as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of 4-Cyano-2,6-dimethoxyphenylboronic acid could be exploited to fine-tune the electronic and photophysical properties of these materials.
Safety and Handling
As with all chemicals, 4-Cyano-2,6-dimethoxyphenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
Conclusion
4-Cyano-2,6-dimethoxyphenylboronic acid is a promising and versatile building block for organic synthesis. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous compounds. Its unique combination of a reactive nitrile group and sterically demanding, electron-rich methoxy groups makes it a valuable tool for the construction of complex molecular architectures with potential applications in drug discovery and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully explore its synthetic potential.
References
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Guide: 4-Cyano-2,6-dimethoxyphenylboronic Acid
The following is an in-depth technical guide on 4-Cyano-2,6-dimethoxyphenylboronic acid , designed for researchers in medicinal chemistry and process development.
Part 1: Chemical Identity & Core Properties[1][2]
4-Cyano-2,6-dimethoxyphenylboronic acid is a highly specialized organoboron building block characterized by a "push-pull" electronic structure. It features an electron-deficient boronic acid group flanked by two electron-donating methoxy groups (steric and electronic modulators) and a strong electron-withdrawing cyano group at the para position.
This specific substitution pattern—2,6-dimethoxy —is critical in drug design for blocking metabolic "soft spots" on the phenyl ring and inducing atropisomerism in biaryl systems.
Compound Data
| Property | Detail |
| Chemical Name | 4-Cyano-2,6-dimethoxyphenylboronic acid |
| Synonyms | (4-Cyano-2,6-dimethoxyphenyl)boronic acid; 4-Borono-3,5-dimethoxybenzonitrile |
| CAS Number | Not Widely Listed (Catalog ID: Smolecule S8637516) |
| Precursor CAS | 125790-66-1 (4-Bromo-3,5-dimethoxybenzonitrile) |
| Molecular Formula | |
| Molecular Weight | 206.99 g/mol |
| Predicted LogP | ~0.8 (Lipophilic, but soluble in polar organic solvents) |
| Acidity (pKa) | Boronic acid |
Note on Availability: While the free boronic acid is available from specialized catalog suppliers (e.g., Smolecule), it is frequently synthesized in situ or stored as its pinacol ester to prevent protodeboronation, which can be accelerated by the electron-rich 2,6-dimethoxy substituents.
Part 2: Synthesis & Manufacturing
The synthesis of 4-Cyano-2,6-dimethoxyphenylboronic acid presents a chemoselective challenge: converting an aryl halide to a boronic acid in the presence of a reactive nitrile (cyano) group.
Critical Synthetic Pathway
The preferred route utilizes Miyaura Borylation rather than Lithium-Halogen Exchange.
-
Why? Traditional lithiation (using n-BuLi) poses a high risk of nucleophilic attack on the nitrile carbon, leading to imine/ketone byproducts. Palladium-catalyzed borylation is chemoselective for the C-Br bond.
Step-by-Step Protocol
-
Starting Material: 4-Bromo-3,5-dimethoxybenzonitrile (CAS 125790-66-1).[1][2][3]
-
Catalyst System:
is the standard robust catalyst. -
Boron Source: Bis(pinacolato)diboron (
). -
Base: Potassium Acetate (KOAc) – Anhydrous is critical.
-
Solvent: 1,4-Dioxane or DMSO (degassed).
Reaction Scheme (DOT Visualization):
Synthesis Notes:
-
Steric Hindrance: The bromine atom is flanked by two methoxy groups. This steric crowding slows down the oxidative addition step. Higher catalyst loading (3-5 mol%) and elevated temperatures (90-100°C) are often required compared to unhindered aryl bromides.
-
Pinacol Cleavage: The pinacol ester is often used directly in subsequent couplings. If the free acid is required, oxidative cleavage using Sodium Periodate (
) is superior to simple acidic hydrolysis, which can be sluggish due to the bulk of the pinacol group.
Part 3: Reactivity & Applications[1][8]
Suzuki-Miyaura Coupling Challenges
This boronic acid is sterically encumbered . In a Suzuki coupling, the transmetalation step (transfer of the aryl group from Boron to Palladium) is the rate-limiting step due to the ortho-methoxy groups.
-
Catalyst Recommendation: Use electron-rich, bulky phosphine ligands like SPhos or XPhos , or NHC-based catalysts (e.g., Pd-PEPPSI-IPr ). These ligands facilitate the oxidative addition and create a pocket that forces transmetalation despite the steric bulk.
-
Base Selection: Stronger bases like
or often outperform carbonates ( ) for hindered substrates.
Medicinal Chemistry Utility
-
Metabolic Stability: The 2,6-dimethoxy pattern blocks the ortho positions from Cytochrome P450 oxidation. The para-cyano group deactivates the ring towards electrophilic metabolic attack.
-
Atropisomerism: When coupled to another ortho-substituted ring (e.g., a substituted pyridine or pyrimidine), the C-C bond rotation can be restricted, creating stable atropisomers. This is a powerful tool for locking a drug molecule into its bioactive conformation.
-
Nitrile Versatility: The cyano group serves as a "masked" functional group. Post-coupling, it can be converted into:
-
Primary Amine: (via Reduction, e.g.,
or ). -
Carboxylic Acid: (via Hydrolysis).
-
Tetrazole: (via Azide cycloaddition) – A classic bioisostere for carboxylic acids.
-
Reactivity Workflow (DOT Visualization):
[8]
Part 4: Experimental Protocol (Self-Validating)
Protocol: Suzuki Coupling of 4-Cyano-2,6-dimethoxyphenylboronic acid with 2-Chloropyridine
Rationale: This protocol uses SPhos Pd G3 , a precatalyst that ensures rapid generation of the active Pd(0) species, essential for overcoming the steric hindrance of the 2,6-dimethoxy groups.
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, add:
-
4-Cyano-2,6-dimethoxyphenylboronic acid (1.2 equiv).
-
2-Chloropyridine (1.0 equiv).
-
SPhos Pd G3 (0.02 equiv / 2 mol%).
-
Potassium Phosphate Tribasic (
, 2.0 equiv).
-
-
Solvent: Add Toluene:Water (4:1 ratio, 0.2 M concentration relative to halide).
-
Validation: The biphasic system helps dissolve the inorganic base while the organic phase solubilizes the hindered boronic acid.
-
-
Degassing: Sparge with Argon for 5 minutes. Cap tightly.
-
Reaction: Heat to 100°C for 12-18 hours.
-
Monitoring: Check LCMS. The starting boronic acid may show protodeboronation (loss of
replaced by H) if the reaction is too slow. If deboronation is observed, lower temp to 80°C and increase catalyst to 5 mol%.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica flash chromatography.
Part 5: References
-
Smolecule. Product Entry: 4-Cyano-2,6-dimethoxyphenylboronic acid (S8637516). Retrieved from .
-
BLD Pharm. Product Entry: 4-Bromo-3,5-dimethoxybenzonitrile (CAS 125790-66-1).[1][2][3] Retrieved from .
-
ChemicalBook. Synthesis of 4-Cyanophenylboronic acid derivatives. (General protocols for nitrile-compatible borylation). Retrieved from .
-
Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide. (Catalyst selection for hindered substrates). Retrieved from .
-
Beilstein J. Org. Chem. Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids. (Insight into 2,6-disubstituted boronic acid reactivity). Retrieved from .
Sources
4-Cyano-2,6-dimethoxyphenylboronic acid NMR spectra
An In-Depth Technical Guide to the NMR Spectra of 4-Cyano-2,6-dimethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2,6-dimethoxyphenylboronic acid is a polysubstituted arylboronic acid of significant interest in synthetic and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of a potent electron-withdrawing cyano group and two electron-donating methoxy groups, make it a valuable building block. Boronic acids are foundational in modern drug discovery, with several FDA-approved drugs featuring this moiety, valued for their ability to form reversible covalent bonds and act as enzyme inhibitors[1][2].
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of such molecules. However, the analysis of boronic acids is not always straightforward due to their propensity for dehydration to form cyclic boroxine anhydrides and their sensitivity to solvent and pH[3][4][5]. This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of 4-Cyano-2,6-dimethoxyphenylboronic acid, offering field-proven insights into experimental design, spectral prediction, and data interpretation.
Theoretical Framework: Predicting the NMR Landscape
A robust interpretation of any NMR spectrum begins with a theoretical prediction based on the molecule's structure and electronic properties. The substitution pattern on the phenyl ring of 4-Cyano-2,6-dimethoxyphenylboronic acid creates a unique electronic environment that governs the chemical shifts of its nuclei.
The Influence of Substituents
The chemical shifts in an aromatic system are dictated by the cumulative shielding and deshielding effects of its substituents[6][7].
-
Methoxy Groups (-OCH₃): These are strong electron-donating groups (EDGs) via resonance, pushing electron density into the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a shielding effect, shifting the NMR signals of nearby nuclei to a lower frequency (upfield)[8][9][10].
-
Cyano Group (-CN): This is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It pulls electron density out of the aromatic ring, causing a deshielding effect that shifts NMR signals to a higher frequency (downfield)[8][11].
-
Boronic Acid Group (-B(OH)₂): This group is generally considered electron-withdrawing, contributing to the overall deshielding of the aromatic system.
In this molecule, the two aromatic protons (at C3 and C5) are chemically equivalent due to the molecule's C₂ᵥ symmetry. They are positioned ortho to the electron-withdrawing cyano group and ortho to an electron-donating methoxy group. These competing effects create a nuanced chemical shift that requires careful analysis.
Symmetry and Expected Signals
The molecule possesses a plane of symmetry that bisects the cyano and boronic acid groups. This symmetry simplifies the expected spectra:
-
¹H NMR:
-
One signal for the two equivalent aromatic protons (H3 and H5).
-
One signal for the six equivalent protons of the two methoxy groups.
-
One (often broad) signal for the two protons of the B(OH)₂ group, which may exchange with solvent.
-
-
¹³C NMR:
-
Six distinct signals are expected:
-
Four signals for the aromatic carbons (C1-B, C2/C6-OCH₃, C3/C5-H, C4-CN). Symmetrical substitution reduces the number of aromatic carbon signals from six to four[12].
-
One signal for the two equivalent methoxy carbons.
-
One signal for the cyano carbon.
-
-
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data for boronic acids is critically dependent on the experimental protocol. The primary challenge is managing the equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine, which can lead to peak broadening or the appearance of multiple species in the spectrum[3].
Protocol for NMR Sample Preparation
This protocol is designed to favor the monomeric species, leading to sharper, more easily interpretable spectra.
Methodology:
-
Weighing: Accurately weigh 5-10 mg of 4-Cyano-2,6-dimethoxyphenylboronic acid into a clean, dry vial[13].
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is a critical experimental parameter:
-
Methanol-d₄ (Recommended for structural confirmation): This protic solvent effectively breaks up the boroxine trimer into the monomeric boronic acid, resulting in sharp signals for the aromatic and methoxy protons. However, the acidic B(OH)₂ protons will rapidly exchange with the deuterated solvent, causing their signal to be absent from the spectrum[3].
-
DMSO-d₆ or Acetone-d₆: These polar aprotic solvents can often dissolve the boronic acid while still allowing for the observation of the B(OH)₂ protons. However, if the sample contains residual water, this signal may be broad.
-
CDCl₃: Boronic acids often have limited solubility in chloroform, and it is less effective at disrupting oligomerization[3].
-
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid the broad signal arising from borosilicate glass[5].
Workflow for Sample Preparation
Caption: Decision workflow for NMR sample preparation of boronic acids.
Data Acquisition Parameters
For routine structural analysis, the following parameters on a 400 MHz or 500 MHz spectrometer are recommended:
| Parameter | ¹H NMR | ¹³C NMR | ¹¹B NMR |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | Proton-decoupled (zgpg) |
| Number of Scans | 16 - 64 | 1024 - 4096 | 256 - 1024 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 0.5 s |
| Acquisition Time | ~3-4 s | ~1-2 s | ~0.1-0.2 s |
| Spectral Width | ~16 ppm | ~240 ppm | ~400 ppm |
Spectral Analysis and Interpretation
¹H NMR Spectrum
The proton NMR spectrum provides direct insight into the electronic environment of the hydrogen atoms.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H3, H5) | 6.5 - 6.8 | Singlet (s) | 2H | The two protons are chemically equivalent. Their upfield shift is dominated by the strong shielding from the two ortho and para methoxy groups. |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 6H | Located in a typical region for methoxy groups on an aromatic ring. The two groups are equivalent by symmetry. |
| Boronic Acid (-B(OH)₂) | 5.0 - 8.0 (variable) | Broad Singlet (br s) | 2H | Signal is often broad and its position is highly dependent on concentration, solvent, and water content. May not be observed in protic solvents like Methanol-d₄ due to exchange[3]. |
¹³C NMR Spectrum
The carbon spectrum reveals the skeletal structure and is sensitive to the electronic effects of substituents.
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C2, C6 (-OCH₃) | ~160 | These carbons are attached to highly electronegative oxygen and are strongly deshielded. This is a characteristic shift for carbons bearing a methoxy group in a phenyl ether[14]. |
| C4 (-CN) | ~100 - 105 | This carbon is para to the boronic acid and meta to the methoxy groups. Its chemical shift is influenced by all three substituents. |
| C3, C5 (-H) | ~98 - 102 | These carbons are strongly shielded by the two electron-donating methoxy groups in their ortho and para positions, resulting in a significantly upfield chemical shift. |
| -OCH₃ | ~56 | Typical chemical shift for an aromatic methoxy group carbon[15]. |
| -C≡N | ~118 | Characteristic chemical shift for a nitrile carbon. |
| C1 (-B(OH)₂) | ~120 - 130 | The signal for the carbon attached to boron (ipso-carbon) can be difficult to observe or appear broad due to quadrupolar relaxation from the adjacent boron nucleus. |
¹¹B NMR Spectroscopy: A Direct View of Boron Chemistry
¹¹B NMR is a powerful, though less common, technique that directly probes the environment of the boron atom. Its chemical shift is highly sensitive to the coordination and hybridization state of the boron center[4][5].
-
sp²-hybridized Boronic Acid: For a neutral, trigonal planar boronic acid like the title compound, a signal is expected in the range of δ 27-30 ppm in a non-coordinating solvent.
-
sp³-hybridized Boronate: If the compound forms a complex (e.g., with a diol) or is deprotonated to the tetrahedral boronate anion [R-B(OH)₃]⁻, the boron becomes sp³-hybridized. This increased coordination and negative charge results in significant shielding, shifting the signal far upfield to δ 2-10 ppm [4][5].
This technique is invaluable for studying the pKa of the boronic acid or its interactions with biological molecules containing diol functionalities[4][16].
Advanced Considerations and Troubleshooting
The Boroxine Equilibrium
Boronic acids can reversibly dehydrate to form a six-membered ring called a boroxine. This is a common source of complexity in NMR spectra.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. che.hw.ac.uk [che.hw.ac.uk]
- 15. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
4-Cyano-2,6-dimethoxyphenylboronic Acid: Structural Analysis & Technical Guide
[1]
Executive Summary
4-Cyano-2,6-dimethoxyphenylboronic acid (Structure: C
This guide serves as a technical blueprint for researchers utilizing this compound in crystal engineering , supramolecular assembly , and pharmaceutical intermediate synthesis .
Crystal Structure & Supramolecular Architecture
The Steric "Twist" Mechanism
The defining structural feature of 4-cyano-2,6-dimethoxyphenylboronic acid is the steric clash between the ortho-methoxy groups and the boronic acid diol.[1]
-
Conformation: In the solid state, the B(OH)
group is predicted to be twisted perpendicular (approx. 70–90°) to the phenyl ring plane to minimize repulsion with the lone pairs of the methoxy oxygens.[1] -
Impact: This "orthogonal" conformation disrupts the standard coplanar sheet packing seen in simple arylboronic acids, preventing efficient
- stacking of the aromatic cores.[1]
Hydrogen Bonding Motifs
The crystal lattice is governed by a competition between two primary synthons:
-
The Boronic Acid Homodimer (
): The classic "staple" of boronic acid crystallography.[1] Two molecules form a cyclic dimer via O-H O hydrogen bonds. -
The Cyano-Boronic Chain: The cyano group (-C
N) is a potent hydrogen bond acceptor.[1] In the presence of the twisted boronic acid, the lattice often favors a "head-to-tail" motif where the boronic acid hydroxyls donate hydrogen bonds to the cyano nitrogen of an adjacent molecule, forming infinite 1D helical chains or ribbons.[1]
Structural Diagram (Graphviz)
The following diagram illustrates the competing forces driving the crystal packing of this molecule.
Caption: Structural logic flow showing how steric bulk and functional groups dictate the supramolecular assembly.
Experimental Synthesis Protocol
Since this specific derivative is often custom-synthesized, the following self-validating protocol ensures high purity by avoiding common pitfalls like nitrile hydrolysis or protodeboronation.
Retrosynthetic Strategy[1]
-
Precursor: 4-Bromo-3,5-dimethoxybenzonitrile.[1]
-
Key Reagent: Isopropylmagnesium chloride (i-PrMgCl) – The "Turbo Grignard" approach is essential here because standard n-BuLi causes nucleophilic attack on the cyano group.[1]
Step-by-Step Methodology
| Step | Action | Critical Parameter (Why?) |
| 1. Preparation | Dissolve 4-bromo-3,5-dimethoxybenzonitrile (1.0 eq) in anhydrous THF under Argon. | Concentration: 0.5 M. Argon prevents oxidation of the active species. |
| 2. Exchange | Cool to -15°C .[1] Dropwise add i-PrMgCl (1.1 eq) over 20 mins.[1] | Temp Control: -15°C is optimal for Br/Mg exchange without attacking the nitrile. |
| 3.[1] Activation | Stir at -15°C for 1 hour. | Monitor by GC/MS (quench aliquot with MeOH) to confirm disappearance of bromide. |
| 4. Borylation | Cool to -78°C .[1] Add Trimethyl borate (B(OMe) | Rapid addition prevents double-addition side products.[1] |
| 5. Warm-up | Allow to warm to Room Temp (RT) overnight. | Ensures complete reaction of the bulky intermediate. |
| 6. Hydrolysis | Quench with 1M HCl (aq) until pH ~3. Stir for 30 mins. | Hydrolyzes the boronate ester to the free acid. Do not over-acidify (risk of CN hydrolysis). |
| 7. Isolation | Extract with EtOAc, wash with brine, dry over Na | Standard workup. |
| 8. Purification | Recrystallize from Acetonitrile/Water (9:1).[1] | Key: Acetonitrile is the preferred solvent; water prevents anhydride (boroxine) formation. |
Quantitative Data & Properties
| Property | Value / Description | Source/Validation |
| Molecular Weight | 207.00 g/mol | Calculated |
| Predicted pKa | ~8.2 (Boronic Acid) | Lower than PhB(OH) |
| Solubility | High: DMSO, MeOH, AcetoneLow: Water, Hexanes | Validated by amphiphilic structure. |
| Melting Point | >300°C (Decomposition) | Typical for cyano-substituted boronic acids due to strong H-bonding networks.[1] |
| Stability | Prone to dehydration (Boroxine formation) | Store in a desiccator; re-hydrate before use if stoichiometry is critical. |
Applications in Drug Discovery[1][2][3]
Suzuki-Miyaura Coupling
This boronic acid is a "privileged building block" for synthesizing biaryl scaffolds in kinase inhibitors.[1]
-
Challenge: The 2,6-dimethoxy groups create significant steric hindrance, making transmetallation slow.[1]
-
Solution: Use highly active catalyst systems such as Pd(dba)
/ S-Phos or Pd(OAc) / X-Phos .[1] These bulky, electron-rich phosphine ligands facilitate the oxidative addition and transmetallation steps despite the steric crowding [1].[1]
Covalent Warheads
The nitrile group can be further derivatized into:
-
Amidines/Imidates: For serine protease inhibition.
-
Tetrazoles: As carboxylic acid bioisosteres (via [3+2] cycloaddition with azides).[1]
References
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]
-
Aakeröy, C. B., et al. "Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon." CrystEngComm, 7, 439-448.[1] Link
-
Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 42(36), 4302-4320.[1] Link[1]
A Technical Guide to the Potential Applications of 4-Cyano-2,6-dimethoxyphenylboronic acid
This guide provides a comprehensive overview of the potential applications of 4-Cyano-2,6-dimethoxyphenylboronic acid, a specialized building block for researchers, scientists, and professionals in drug development and materials science. By examining its unique structural features, we will explore its anticipated utility in organic synthesis, medicinal chemistry, and advanced materials.
Introduction: Unveiling a Multifunctional Reagent
4-Cyano-2,6-dimethoxyphenylboronic acid is a bespoke arylboronic acid derivative engineered with distinct electronic and steric properties. The strategic placement of a cyano group and two methoxy groups on the phenyl ring imparts a unique reactivity profile, making it a valuable tool for the synthesis of complex molecular architectures. Boronic acids are fundamental reagents in modern organic chemistry, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.
The subject molecule's design incorporates three key functional elements:
-
The Boronic Acid Moiety [-B(OH)₂]: This functional group is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures.
-
The Cyano Group (-CN): As a potent electron-withdrawing group, the cyano moiety enhances the Lewis acidity of the boronic acid.[1] It also serves as a versatile synthetic handle, capable of being converted into various other functional groups such as amines, carboxylic acids, and tetrazoles.[1]
-
The Ortho-Dimethoxy Groups [-OCH₃]: Positioned at the 2 and 6 positions, these groups exert a significant steric influence, which can be leveraged to control the atropisomerism of the resulting biaryl products.[2] Their electron-donating nature also modulates the electronic properties of the aromatic ring.
This guide will delve into the prospective applications of this unique reagent, substantiated by established chemical principles and analogous compound behaviors.
Core Application: Advanced Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a paramount reaction in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The unique substitution pattern of 4-Cyano-2,6-dimethoxyphenylboronic acid suggests its particular utility in the synthesis of sterically hindered and electronically tuned biaryl compounds.
Navigating Steric Hindrance
The presence of two methoxy groups ortho to the boronic acid presents a significant steric challenge. However, modern advancements in catalyst systems, particularly the use of bulky phosphine ligands, have enabled efficient coupling of sterically demanding substrates. This steric hindrance can be strategically employed to synthesize atropisomers, which are stereoisomers arising from restricted rotation around a single bond.[2]
Electronic Tuning of Biaryl Products
The interplay between the electron-withdrawing cyano group and the electron-donating methoxy groups allows for fine-tuning of the electronic properties of the resulting biaryl products. This is particularly relevant in the development of materials for organic electronics, where the HOMO/LUMO energy levels are critical for device performance.[4][5]
Experimental Protocol: Synthesis of a Sterically Hindered Cyanobiaryl via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Cyano-2,6-dimethoxyphenylboronic acid with an aryl bromide.
Materials:
-
4-Cyano-2,6-dimethoxyphenylboronic acid
-
Aryl bromide (e.g., 2-bromotoluene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add 4-Cyano-2,6-dimethoxyphenylboronic acid (1.2 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Expected high |
| 2 | 1-Bromo-4-tert-butylbenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Expected moderate to high |
| 3 | 2-Chloropyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | Expected moderate |
Note: Yields are hypothetical and would require experimental validation.
Workflow for Suzuki-Miyaura Coupling:
Caption: Synthetic route to potential bioactive molecules using 4-Cyano-2,6-dimethoxyphenylboronic acid.
Potential in Materials Science
The unique electronic and structural features of biaryls derived from 4-Cyano-2,6-dimethoxyphenylboronic acid suggest their potential in the development of advanced organic materials.
Liquid Crystals
Cyanobiphenyls are a cornerstone of liquid crystal technology, widely used in display applications. [6][7]The rigid biphenyl core, coupled with the strong dipole moment of the cyano group, is crucial for the formation of nematic phases. [8]The introduction of dimethoxy groups could influence the mesomorphic properties, such as the clearing point and birefringence, potentially leading to novel liquid crystalline materials with tailored properties. [9][10]
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are frequently used as building blocks for host materials and emitters in OLEDs. [4][11]The wide bandgap and bipolar charge transport properties of some biphenyl compounds make them suitable for these applications. [5][12]The electronic tuning afforded by the cyano and dimethoxy groups could be used to design new materials with specific emission colors and high quantum efficiencies.
Conclusion
4-Cyano-2,6-dimethoxyphenylboronic acid represents a promising, albeit specialized, building block for organic synthesis. Its unique combination of a reactive boronic acid moiety, an electron-withdrawing and synthetically versatile cyano group, and sterically influential ortho-dimethoxy groups opens avenues for the creation of novel biaryl compounds. The potential applications span from the synthesis of sterically hindered molecules and atropisomers to the development of new drug candidates and advanced functional materials. Further experimental exploration of this reagent is warranted to fully realize its potential in these exciting fields of research.
References
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The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC. (URL: [Link])
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. (URL: [Link])
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New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing). (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Conception, Discovery, Invention, Serendipity and Consortia:Cyanobiphenyls and Beyond. (URL: [Link])
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Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes | ACS Applied Materials & Interfaces. (URL: [Link])
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Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes - NIH. (URL: [Link])
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Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (URL: [Link])
-
Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
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Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC. (URL: [Link])
-
Theoretical investigation of electroluminescent alkoxy substituted 4,4′-bis(2-phenylethenyl)biphenyls as guest in blue OLEDs | Request PDF - ResearchGate. (URL: [Link])
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Directed ortho Metalation and Suzuki—Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs - ResearchGate. (URL: [Link])
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (URL: [Link])
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (URL: [Link])
-
Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes - ResearchGate. (URL: [Link])
-
Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs - PMC. (URL: [Link])
-
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - RSC Publishing. (URL: [Link])
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Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes Takaaki Aijima,a Rina Ueda - ChemRxiv. (URL: [Link])
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Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - Alnoor Digital Repository. (URL: [Link])
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Mesomorphic cyanobiphenyl appended thiols as anti-corrosive materials: Electrochemical and theoretical investigations - Bar-Ilan University. (URL: [Link])
-
Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties - NIH. (URL: [Link])
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (URL: [Link])
-
Derivative of 5-cyano-6-phenylpyrimidin antagonizes ABCB1- and ABCG2-mediated multidrug resistance - PubMed. (URL: [Link])
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Recent Advances in Cyanamide Chemistry: Synthesis and Applications - MDPI. (URL: [Link])
-
Synthetic strategy followed for the synthesis of compounds 2–6. (a)... - ResearchGate. (URL: [Link])
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The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed. (URL: [Link])
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (URL: [Link])
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Nitriles: an attractive approach to the development of covalent inhibitors - PMC. (URL: [Link])
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2,6-Dimethoxyphenylboronic aci | 480096-25G | SIGMA-ALDRICH | SLS. (URL: [Link])
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Cyano-2,6-dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The expanding role of substituted phenylboronic acids as pivotal building blocks in modern medicinal chemistry and materials science necessitates a thorough understanding of their safe handling and application. 4-Cyano-2,6-dimethoxyphenylboronic acid, a versatile reagent in cross-coupling reactions, presents a unique combination of chemical functionalities that, while enabling novel molecular architectures, also requires a nuanced approach to laboratory safety. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to elucidate the underlying scientific principles that govern its reactivity and potential hazards.
Hazard Identification and Risk Assessment: Understanding the Molecule
Key Hazard Considerations:
-
Irritation: Phenylboronic acids are generally classified as irritants.[1][2][3][4][5][6] Expect 4-Cyano-2,6-dimethoxyphenylboronic acid to cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][2][4][5][6]
-
Toxicity of the Cyano Moiety: The presence of a cyano (-CN) group introduces a higher level of concern. Cyanophenylboronic acids are reported to be toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] This toxicity is a critical consideration and necessitates stringent containment measures.
-
Reactivity: The dimethoxy groups on the phenyl ring enhance its reactivity in synthetic applications.[10][11] While beneficial for chemical transformations, this increased reactivity may also influence its stability and compatibility with other reagents. Phenylboronic acids can undergo dehydration to form cyclic trimers (boroxines).[3][12]
Quantitative Data Summary:
| Hazard Classification | Anticipated for 4-Cyano-2,6-dimethoxyphenylboronic acid | Basis (from Analogous Compounds) |
| Acute Toxicity (Oral) | Potentially Toxic | 3-Cyanophenylboronic Acid is classified as toxic if swallowed.[7] |
| Acute Toxicity (Dermal) | Potentially Toxic | 3-Cyanophenylboronic Acid is classified as toxic in contact with skin.[7] |
| Acute Toxicity (Inhalation) | Potentially Toxic | 3-Cyanophenylboronic Acid is classified as toxic if inhaled.[7] |
| Skin Corrosion/Irritation | Causes skin irritation | Phenylboronic acids are generally categorized as skin irritants.[1][2][3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Phenylboronic acids are generally categorized as eye irritants.[1][2][3][4][5][6] |
| Specific target organ toxicity | May cause respiratory irritation | Phenylboronic acids are known to cause respiratory tract irritation.[1][2] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the potential for irritation and toxicity, a robust safety protocol involving both engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid 4-Cyano-2,6-dimethoxyphenylboronic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure. The following provides a baseline recommendation:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.
-
Respiratory Protection: For weighing and handling of the solid material where dust generation is possible, a NIOSH-approved N95 or higher-rated respirator is recommended.
Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).
Experimental Protocols: Safe Handling in Practice
The following provides a detailed, step-by-step methodology for a common laboratory workflow involving 4-Cyano-2,6-dimethoxyphenylboronic acid, such as setting up a Suzuki-Miyaura cross-coupling reaction.
Protocol: Weighing and Dispensing of Solid 4-Cyano-2,6-dimethoxyphenylboronic Acid
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, and a pre-labeled reaction vessel.
-
-
PPE:
-
Don the required PPE as outlined in the previous section, including a respirator if weighing a significant quantity of the solid.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully transfer the desired amount of 4-Cyano-2,6-dimethoxyphenylboronic acid from the stock bottle to the weigh paper using a clean spatula. Minimize the creation of dust.
-
Record the exact weight.
-
-
Transfer:
-
Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used to prevent spillage.
-
Tap the weigh paper and spatula to ensure complete transfer of the reagent.
-
-
Clean-up:
-
Dispose of the used weigh paper in a designated solid waste container.
-
Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth in the appropriate waste container.
-
Protocol: Dissolution and Reaction Setup
-
Solvent Addition:
-
Within the fume hood, add the desired solvent to the reaction vessel containing the solid 4-Cyano-2,6-dimethoxyphenylboronic acid.
-
Swirl or stir the mixture to facilitate dissolution. Gentle heating may be applied if necessary, but be mindful of potential solvent evaporation.
-
-
Reagent Addition:
-
Add other reaction components (e.g., aryl halide, catalyst, base) to the reaction vessel in the order specified by the experimental procedure.
-
-
Reaction Assembly:
-
Securely cap the reaction vessel and, if necessary, connect it to a reflux condenser or other apparatus as required by the reaction conditions.
-
Caption: A generalized workflow for the safe handling of solid reagents in a laboratory setting.
Storage and Stability: Preserving Reagent Integrity
Proper storage is crucial for maintaining the chemical integrity of 4-Cyano-2,6-dimethoxyphenylboronic acid and preventing degradation.
-
Containers: Store in a tightly sealed, airtight container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and moisture. Boronic acids are susceptible to dehydration, which can lead to the formation of the corresponding boroxine.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[4][13]
Emergency Procedures: Preparedness and Response
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the appropriate safety officer.
-
Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials.
-
Clean-up (for minor spills):
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal. Avoid generating dust.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills: For large spills, evacuate the area and contact emergency response personnel.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][4][5][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4][5][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention.[2]
Waste Disposal: Responsible Stewardship
All waste containing 4-Cyano-2,6-dimethoxyphenylboronic acid, including contaminated consumables and reaction residues, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion: A Culture of Safety
The safe and effective use of 4-Cyano-2,6-dimethoxyphenylboronic acid in research and development hinges on a proactive and informed approach to safety. By understanding the inherent hazards of this class of compounds and implementing the robust handling, storage, and emergency procedures outlined in this guide, scientists can mitigate risks and foster a culture of safety in the laboratory. The principles of containment, personal protection, and preparedness are paramount to unlocking the synthetic potential of this valuable reagent while ensuring the well-being of all laboratory personnel.
References
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4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem. Retrieved from [Link]
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Phenylboronic acid - Grokipedia. Retrieved from [Link]
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Phenylboronic acid – preparation and application - Georganics. (2024, January 9). Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (2023, September 29). Retrieved from [Link]
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC. Retrieved from [Link]
-
ORGANIC CHEMISTRY - RSC Publishing. (2022, August 30). Retrieved from [Link]
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2,6-Dimethoxyphenylboronic aci | 480096-25G | SIGMA-ALDRICH | SLS. Retrieved from [Link]
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Methodological & Application
The Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Cyano-2,6-dimethoxyphenylboronic Acid: An Application Guide
Introduction: The Architectural Significance of Biaryl Moieties and the Power of Cross-Coupling
Biaryl structures are a cornerstone of modern medicinal chemistry, materials science, and natural product synthesis.[1][2] Their unique three-dimensional arrangement, arising from restricted rotation around the aryl-aryl bond, provides a rigid scaffold ideal for interacting with biological targets and for creating materials with tailored electronic and photophysical properties. The efficient construction of these carbon-carbon bonds has been a long-standing objective in organic synthesis.[3] Among the myriad of available methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile tool.[4][5][6][7] Its broad applicability, mild reaction conditions, and the relatively low toxicity of the requisite boronic acid reagents have cemented its status as a premier method for biaryl synthesis.[4][7]
This guide focuses on a specialized building block, 4-Cyano-2,6-dimethoxyphenylboronic acid , and its application in the synthesis of complex biaryl compounds. The unique substitution pattern of this reagent presents both opportunities and challenges, which we will explore in detail to provide researchers with a comprehensive protocol for its effective use.
The Protagonist: Unpacking the Reactivity of 4-Cyano-2,6-dimethoxyphenylboronic Acid
The reactivity of an arylboronic acid in a Suzuki-Miyaura coupling is profoundly influenced by its electronic and steric profile. In the case of 4-Cyano-2,6-dimethoxyphenylboronic acid, we have a confluence of competing effects:
-
Steric Hindrance: The two methoxy groups at the ortho positions create significant steric bulk around the boronic acid moiety. This steric shielding can impede the crucial transmetalation step in the catalytic cycle.[8] Overcoming this hindrance often necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst and potentially higher reaction temperatures.
-
Electronic Effects: The methoxy groups are electron-donating through resonance, which generally increases the electron density on the aromatic ring and can facilitate the transmetalation step. Conversely, the cyano group at the para position is strongly electron-withdrawing. This electronic pull can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the reaction.
The interplay of these steric and electronic factors makes the selection of appropriate reaction conditions paramount for achieving high yields and avoiding side reactions like protodeboronation, where the boronic acid is cleaved by a proton source.[9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of biaryl compounds. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:[5]
-
Oxidative Addition: A Palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide is typically I > Br > Cl.
-
Transmetalation: The aryl group from the boronic acid is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Suzuki-Miyaura coupling of 4-Cyano-2,6-dimethoxyphenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purpose |
| 4-Cyano-2,6-dimethoxyphenylboronic acid | Not available | 207.01 | Arylating agent |
| Aryl Bromide | Substrate-dependent | - | Coupling partner |
| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.50 | Catalyst precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Ligand for catalyst stabilization and activation |
| K₃PO₄ (Potassium Phosphate) | 7758-11-4 | 212.27 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Co-solvent |
Reaction Setup and Workflow
Detailed Procedure
-
Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Cyano-2,6-dimethoxyphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Solvent Addition: Toluene (5 mL) and deionized water (0.5 mL) are added via syringe. The use of a biphasic solvent system can be beneficial for many Suzuki couplings.
-
Catalyst Preparation and Addition: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) are dissolved in toluene (1 mL). The solution is stirred for 5-10 minutes at room temperature until a homogeneous solution is formed. This pre-catalyst solution is then added to the main reaction flask via syringe.
-
Reaction Execution: The reaction mixture is heated to 100-110 °C with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
Deionized water is added, and the mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Trustworthiness and Self-Validation: Key Considerations
-
Choice of Ligand: For sterically hindered boronic acids like the one , bulky, electron-rich phosphine ligands such as SPhos or XPhos are often essential.[10] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step, and they also stabilize the palladium center throughout the catalytic cycle.
-
Base Selection: The choice of base is critical. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation of sterically hindered boronic acids.[10] The base also plays a role in preventing protodeboronation.
-
Anhydrous vs. Aqueous Conditions: While many Suzuki couplings are performed in aqueous or biphasic systems, for particularly sensitive substrates, anhydrous conditions may be beneficial to minimize protodeboronation.[11] However, the presence of water can sometimes accelerate the reaction.[7][12]
-
Side Reactions: The primary side reaction to be aware of is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and by carefully controlling the reaction temperature and catalyst loading.
Conclusion
4-Cyano-2,6-dimethoxyphenylboronic acid is a valuable reagent for the synthesis of highly functionalized and sterically congested biaryl compounds. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with the judicious selection of a suitable catalyst system and reaction conditions, is key to successfully employing this building block in complex synthetic endeavors. The protocol and considerations outlined in this guide provide a solid foundation for researchers to explore the utility of this versatile reagent in drug discovery and materials science.
References
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Vertex AI Search.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Scientific Reports.
- What is the synthesis and application of 4-Cyanophenylboronic acid? (2023). Guidechem.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. (n.d.). ResearchGate.
- Common strategies used for the synthesis of biaryls. (n.d.). ResearchGate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Molecules.
- 4-Methoxyphenylboronic acid = 95.0 5720-07-0. (n.d.). MilliporeSigma.
- Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI.
- Communications. (2005). David Spring's group.
- Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. (n.d.). KAUST Repository.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Palladium-catalyzed cross-coupling of phenylboronic acid with heterocyclic aromatic halides. (n.d.). Semantic Scholar.
- 4-Cyano-3-methoxyphenylboronic acid | CAS 677777-45-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (n.d.). ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
- 2,6-Dimethoxyphenylboronic acid = 97 23112-96-1. (n.d.). Sigma-Aldrich.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Scott E. Denmark Group.
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI.
- Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. (2021). Journal of the American Chemical Society.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry.
- (4-Cyano-2-methoxyphenyl)boronic acid. (n.d.). CymitQuimica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Lab Reporter [fishersci.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Side reactions of 4-Cyano-2,6-dimethoxyphenylboronic acid in catalysis
Executive Summary: The "Kinetic Trap"
Welcome to the technical guide for 4-Cyano-2,6-dimethoxyphenylboronic acid . If you are accessing this page, you are likely experiencing low yields, stalling reactions, or substantial recovery of the des-borylated byproduct (3,5-dimethoxybenzonitrile).
This substrate presents a unique "perfect storm" for catalysis failure, governed by two opposing forces:
-
Steric Hindrance (2,6-OMe): The ortho-methoxy groups create significant steric bulk, drastically slowing down the transmetallation step in the Suzuki-Miyaura cycle.
-
Electronic Activation (4-CN): The electron-withdrawing cyano group stabilizes the aryl anion intermediate, accelerating protodeboronation (hydrolytic cleavage of the C-B bond).
The Result: Your boronic acid decomposes faster than it can couple. This guide provides the mechanistic insights and protocols to reverse this kinetic disadvantage.
Troubleshooting Guides & FAQs
Issue 1: The "Phantom" Stoichiometry (Boroxine Cycle)
Q: I weighed out 1.5 equivalents, but my HPLC indicates I have less boronic acid than expected at
Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium . Boronic acids are not static; they reversibly dehydrate to form cyclic trimers (boroxines), especially upon storage or drying.[1]
-
The Problem: Boroxines have a different molecular weight per boron atom than the free acid. If you calculate stoichiometry based on the monomer (
g/mol ) but your sample is 50% boroxine ( g/mol ), your effective molarity is incorrect. -
The 4-CN Effect: Electron-poor arylboronic acids often favor the boroxine form in non-aqueous environments.
Corrective Action:
-
Re-hydration: If using aqueous coupling conditions, stir the boronic acid in the solvent/base mixture for 10 minutes before adding the catalyst/halide. This hydrolyzes the boroxine back to the reactive monomer.
-
Use Esters: Convert to the pinacol ester. It is chemically stable, does not trimerize, and simplifies stoichiometry.
| Species | Formula | MW ( g/mol ) | Status |
| Monomer | 207.0 | Reactive species | |
| Boroxine (Trimer) | 566.8 | Storage form (Dehydrated) |
Issue 2: Massive Formation of Des-borylated Product
Q: My LC-MS shows >60% conversion to 3,5-dimethoxybenzonitrile. I see almost no product. Why?
Diagnosis:
This is Base-Catalyzed Protodeboronation .[2]
Standard Suzuki conditions use aqueous base (e.g.,
-
Mechanism: Hydroxide coordinates to the boron, forming a boronate "ate" complex.
-
The Trap: Usually, this "ate" complex transmetallates to Palladium. However, the 2,6-OMe steric bulk blocks the Palladium approach.
-
The Collapse: The "ate" complex waits too long. The 4-CN group pulls electron density, stabilizing the formation of a transient aryl anion, which protonates immediately from water.
Visualizing the Pathway:
Figure 1: The kinetic competition. The red path (decomposition) dominates because the green path (coupling) is sterically hindered.
Corrective Action:
-
Eliminate Water: Switch to anhydrous conditions . Use
(finely ground) or in dry Dioxane or Toluene. Without water, the hydrolytic deboronation pathway is shut down. -
Boost Catalyst Speed: You must accelerate the transmetallation step to outcompete decomposition. See the Recommended Protocol below.
Issue 3: Nitrile Hydrolysis
Q: I see a peak with Mass [M+18]. Is my Cyano group hydrolyzing?
Diagnosis:
Yes. Under high-temperature basic conditions (
-
Risk Factor: This is secondary to protodeboronation but becomes relevant if you try to "force" the reaction with harsh bases (KOH, NaOH) or prolonged heating.
Corrective Action:
-
Avoid hydroxide bases. Use mild carbonates (
) or phosphates ( ). -
Keep reaction times under 4 hours by using highly active catalysts.
Recommended Protocol: The "High-Fidelity" System
This protocol is designed specifically to overcome the 2,6-dimethoxy steric barrier while preventing 4-cyano induced decomposition.
The Logic
-
Pre-Catalyst: We use XPhos Pd G3 or G4 . The bulky biaryl ligand (XPhos) creates a large pocket that accommodates the 2,6-dimethoxy substitution, facilitating rapid transmetallation.
-
Base: Anhydrous
. Removes the proton source required for deboronation. -
Solvent: THF/Toluene (1:10) . Non-polar solvents often suppress the ionic deboronation mechanism.
Step-by-Step Methodology
-
Preparation:
-
Dry all glassware in an oven (
). -
Use reagents from a glovebox or freshly opened bottles.
-
-
Reaction Setup:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv) (Excess is crucial due to potential instability).
-
XPhos Pd G3 (0.02 - 0.05 equiv) (2-5 mol%).
- (3.0 equiv) (Finely ground, anhydrous).
-
-
Degassing (Critical):
-
Add anhydrous THF or Toluene (0.2 M concentration).
-
Do not just bubble nitrogen. Perform 3 cycles of Freeze-Pump-Thaw or rigorous sparging with Argon for 15 minutes. Oxygen promotes homocoupling, which wastes your valuable boronic acid.
-
-
Execution:
-
Seal the vial/flask.
-
Heat to 80°C .
-
Monitor: Check HPLC at 1 hour. The XPhos catalyst is extremely fast. If the reaction isn't done in 2 hours, it likely won't finish.
-
Decision Tree for Optimization
Figure 2: Troubleshooting decision tree based on reaction byproducts.
References
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Cox, P. A., et al. Journal of Organic Chemistry (2014). Key Finding: Establishes the mechanism where 2,6-disubstitution + EWGs leads to rapid C-B fission.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Perrin, D. M., et al. Journal of the American Chemical Society (2017). Key Finding: Identifies "Mechanism IV" involving unimolecular heterolysis of the boronate anion, highly relevant for cyano-substituted boronic acids.
-
The Boroxine-Boronic Acid Equilibrium. Hall, D. G., et al. PubMed/NIH (2025). Key Finding: Detailed kinetics of the boroxine-boronic acid interconversion and its impact on stoichiometry.
-
Buchwald-Hartwig Cross Coupling of Sterically Hindered Substrates. Martin, R., & Buchwald, S. L. Accounts of Chemical Research (2008). Key Finding: Utilization of dialkylbiaryl phosphine ligands (SPhos, XPhos) to facilitate transmetallation in hindered systems.
Sources
Technical Support Center: Optimizing Catalyst Loading for 4-Cyano-2,6-dimethoxyphenylboronic acid Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-cyano-2,6-dimethoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique steric and electronic properties of this boronic acid present distinct challenges that require a nuanced approach to catalyst system selection and reaction parameter optimization.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of 4-cyano-2,6-dimethoxyphenylboronic acid, offering systematic approaches to identify and resolve them.
Problem 1: Low to No Product Yield
Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or GC-MS shows primarily unreacted starting materials.[1]
Potential Causes & Solutions:
-
Cause A: Inefficient Catalyst Activation or Decomposition. The sterically hindered nature of the 2,6-dimethoxy substitution pattern can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]
-
Solution 1: Switch to a More Active Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Buchwald-type biarylphosphine ligands are specifically designed to accelerate these challenging steps.[3] Consider screening a panel of catalysts known for coupling sterically demanding substrates.
-
Solution 2: Employ Pre-catalysts. Well-defined palladium(II) pre-catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, often exhibit higher reactivity and stability compared to in-situ generated catalysts.[5]
-
-
Cause B: Inappropriate Base Selection. The choice of base is critical and its effectiveness is highly dependent on the solvent system.[6][7] An unsuitable base can lead to poor reaction rates or degradation of the boronic acid.
-
Solution 1: Screen a Range of Bases. Start with common inorganic bases like K₂CO₃ or K₃PO₄.[8] If yields remain low, stronger bases like Cs₂CO₃ may be necessary, especially with less reactive coupling partners.[8]
-
Solution 2: Consider Solvent-Base Compatibility. For instance, K₃PO₄ often performs well in toluene, while carbonates are effective in aqueous solvent mixtures like dioxane/water.[7][8]
-
-
Cause C: Poor Solubility of Reagents. The boronic acid or the coupling partner may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[9]
Experimental Protocol: Catalyst and Base Screening
A systematic approach to screening is crucial for identifying optimal conditions. A 24-well reaction block can be an efficient tool for this purpose.[11]
Step-by-Step Guide:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the aryl halide (1.0 eq), 4-cyano-2,6-dimethoxyphenylboronic acid (1.2-1.5 eq), and a stir bar to each reaction vial.
-
Catalyst/Ligand Addition: Add the designated palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (2-4 mol%) to each vial.
-
Base and Solvent Addition: Add the selected base (2-3 eq) followed by the degassed solvent.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8][11]
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reaction block and take an aliquot from each vial for analysis by LC-MS or GC to determine conversion.[12][13]
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst System | Ligand Type | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos | Buchwald Biarylphosphine | Excellent for sterically demanding substrates.[3] | [3] |
| Pd₂(dba)₃ / XPhos | Buchwald Biarylphosphine | High activity and broad substrate scope.[14] | [14] |
| PEPPSI-IPr | NHC-Pd Pre-catalyst | Air and moisture stable, highly reactive.[5][15] | [5][15] |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | Good general catalyst, often effective in a range of solvents.[16] | [16] |
Problem 2: Significant Side Product Formation
Symptom: Multiple spots are observed on TLC, or LC-MS/GC-MS analysis reveals significant peaks other than the desired product and starting materials.
Potential Causes & Solutions:
-
Cause A: Protodeborylation of the Boronic Acid. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures.[9][17]
-
Solution 1: Use Anhydrous Conditions. While some water can be beneficial, excess water can promote this side reaction.[4] Ensure solvents are dry and consider using an anhydrous base like KF.[18]
-
Solution 2: Protect the Boronic Acid. Conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can mitigate decomposition.[2][19]
-
-
Cause B: Homocoupling of the Boronic Acid. This leads to the formation of a symmetrical biaryl derived from the boronic acid. It is often promoted by the presence of oxygen.[6][20]
-
Solution 1: Rigorous Degassing. Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for an extended period.[21] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Cause C: Dehalogenation of the Coupling Partner. The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Solution 1: Optimize Ligand and Base. The choice of ligand and base can influence the relative rates of the desired cross-coupling versus undesired dehalogenation. A screening approach, as described above, is recommended.
-
Diagram: Key Reaction Pathways
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 4-cyano-2,6-dimethoxyphenylboronic acid considered a "challenging" substrate?
A1: This substrate presents a combination of steric and electronic challenges. The two methoxy groups at the ortho positions create significant steric hindrance around the boron center, which can slow down the transmetalation step of the catalytic cycle.[22] Additionally, the electron-withdrawing cyano group can influence the nucleophilicity of the boronic acid.
Q2: How critical is the quality of the 4-cyano-2,6-dimethoxyphenylboronic acid?
A2: The purity of the boronic acid is paramount. Impurities, particularly the corresponding boronic anhydride (a trimeric boroxine), can affect the stoichiometry of the reaction and introduce variability. It is advisable to use freshly purchased material or to verify the purity of older batches. Some boronic acids are also prone to stability issues and may be better handled as more stable derivatives like MIDA boronates.[19][23]
Q3: Can I monitor the progress of the reaction?
A3: Yes, monitoring the reaction is highly recommended to determine the optimal reaction time and to diagnose issues early.[12][13] Small aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This provides real-time data on the consumption of starting materials and the formation of the product.[13]
Q4: What is the ideal Pd catalyst loading?
A4: While lower catalyst loadings (down to ppm levels) are desirable for process chemistry, for challenging couplings, a higher initial loading of 1-5 mol% is a practical starting point for optimization.[3][24] If the reaction proceeds well, the catalyst loading can then be systematically reduced to find the minimum effective concentration.
Q5: My reaction turns black. Does this mean the catalyst has died?
A5: Not necessarily. The formation of finely divided palladium metal, known as palladium black, can cause the reaction mixture to turn black.[4][20] While this can indicate some catalyst decomposition, many successful Suzuki reactions proceed as black suspensions. The key indicator of catalyst health is the continued conversion of starting material to product, which should be monitored analytically.[4]
Q6: Should I add water to my reaction?
A6: The role of water is complex. In many cases, a small amount of water, often introduced with the base (e.g., K₂CO₃) or as a co-solvent (e.g., in a dioxane/water mixture), is beneficial.[7][25] It can help to dissolve the inorganic base and facilitate the transmetalation step.[25] However, excess water can promote protodeborylation.[4] If you are struggling with this side reaction, switching to anhydrous conditions is a valid troubleshooting step.
Diagram: Decision-Making Workflow for Optimization
Caption: A systematic workflow for troubleshooting and optimizing the coupling reaction.
References
- Buchwald–Hartwig and Suzuki–Miyaura Cross‐Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. (n.d.).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ARODES HES-SO. (n.d.).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. (2020, May 13).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.).
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. (2024, June 13).
- SUZUKI REACTION MONITORING. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22).
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025, June 16).
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
- Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl | Organometallics - ACS Publications. (n.d.).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. (n.d.).
- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium. (2023, June 7).
- Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. (n.d.).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.).
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (n.d.).
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014, March 17).
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025, May 7).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3).
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. (2017, December 4).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.).
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17).
- Optimization of the reaction conditions. | Download Table - ResearchGate. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. (n.d.).
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (n.d.).
- The Suzuki Reaction - Chem 115 Myers. (n.d.).
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. vapourtec.com [vapourtec.com]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for 4-Cyano-2,6-dimethoxyphenylboronic Acid
Role: Senior Application Scientist Subject: Optimization, Troubleshooting, and HTS Protocols Last Updated: February 16, 2026
Executive Summary & Molecule Profile
4-Cyano-2,6-dimethoxyphenylboronic acid is a "deceptive" substrate. While the boronic acid moiety suggests standard Suzuki-Miyaura reactivity, the specific combination of the electron-withdrawing cyano group (4-position) and the sterically hindering dimethoxy groups (2,6-positions) creates a "perfect storm" for instability.
In high-throughput screening (HTS), this molecule frequently fails not due to lack of catalyst activity, but due to rapid protodeboronation before the catalytic cycle can engage. This guide moves beyond generic screening to address the specific physicochemical traps of this scaffold.
Key Chemical Challenges
| Feature | HTS Implication |
| 2,6-Dimethoxy (Sterics) | High steric hindrance prevents transmetallation with standard ligands (e.g., PPh3, dppf). Requires bulky, electron-rich Buchwald-type ligands. |
| 4-Cyano (Electronics) | Electron-withdrawing group (EWG) increases the acidity of the boron center, accelerating base-catalyzed protodeboronation (C-B bond cleavage). |
| Boronic Acid Moiety | Prone to trimerization (boroxine formation) in non-protic solvents, altering effective concentration in HTS source plates. |
Pre-Screening: Solubility & Stability (The "Go/No-Go" Phase)
Before loading a 384-well reaction plate, you must validate the integrity of your stock solutions.
Q: Why is my 10 mM DMSO stock solution precipitating or showing variable concentration?
A: This is likely boroxine formation , not simple insolubility. Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). In dry DMSO (common in HTS libraries), the equilibrium shifts toward the boroxine, which may have different solubility limits.
-
Fix: Add 1-5% water or methanol to your DMSO stock to force the equilibrium back to the monomeric boronic acid species [1].
Q: I see the deboronated byproduct (3,5-dimethoxybenzonitrile) in my LC-MS immediately after adding base. Why?
A: You are witnessing base-promoted protodeboronation . Unlike simple phenylboronic acids, 2,6-disubstituted electron-deficient aryls are highly unstable in aqueous base. The steric relief provided by losing the boron group, combined with the stabilized anion from the cyano group, accelerates hydrolysis [2].
-
Fix: Avoid strong bases (NaOH, KOH) and high temperatures (>60°C) during the initial screen. Use weak bases (K₃PO₄, CsF) or anhydrous conditions.
Diagram: Stability & Degradation Pathways
Caption: The "Race Against Time": The active boronate anion must undergo transmetallation (green) before it succumbs to protodeboronation (red dashed), which is accelerated by the 2,6-substituents.
HTS Protocol: The "Steric-Electronic" Screen
Do not use a generic "Suzuki Screen." Use this targeted protocol designed for hindered, unstable boronates.
Reaction Conditions Matrix
| Variable | Recommendation | Rationale |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Avoid Pd(PPh₃)₄ (ligand is too small/labile). |
| Ligand Class | Buchwald Dialkylbiaryl Phosphines | SPhos and XPhos are mandatory starting points. They create a "pocket" that facilitates transmetallation on hindered substrates [3]. |
| Base | K₃PO₄ (3.0 equiv) or CsF | Phosphate buffers pH to ~11-12, reducing the concentration of the aggressive hydroxide species that causes deboronation. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Dioxane is standard. If deboronation is high, switch to n-Butanol or anhydrous Toluene. |
| Temperature | 40°C - 60°C | Do not exceed 80°C. High heat favors the unimolecular decomposition pathway. |
Step-by-Step HTS Workflow (384-Well Plate)
-
Source Plate Prep:
-
Prepare 0.1 M Boronic Acid in DMSO (with 2% water).
-
Prepare 0.1 M Aryl Halide in DMSO.
-
-
Catalyst Dispensing:
-
Dispense Pd source (1 mol%) and Ligand (2 mol%) into the reaction plate.
-
Tip: Pre-complexing Pd and Ligand for 15 mins in solvent improves reproducibility.
-
-
Substrate Addition:
-
Add Boronic Acid (1.5 equiv) and Aryl Halide (1.0 equiv).
-
Note: We use excess Boronic Acid to account for the inevitable % lost to protodeboronation.
-
-
Base Addition:
-
Add aqueous K₃PO₄ last to initiate the reaction.
-
-
Incubation:
-
Seal plate (aluminum foil seal recommended). Shake at 60°C for 12 hours.
-
Diagram: The Decision Tree
Caption: Troubleshooting logic for HTS outcomes. Distinguishing between stability failure (red) and reactivity failure (grey) is critical.
Troubleshooting & FAQs
Q: The reaction works on the 50mg scale but fails in the HTS plate (2mg scale). Why?
A: Oxygen inhibition. Small volume reactions (5-10 µL) have a high surface-area-to-volume ratio. Oxygen poisons Pd(0) catalysts.
-
Fix: Ensure your liquid handler is in an inert enclosure (nitrogen purge) or use Pd(dtbpf)Cl₂ , which is more robust against oxidation than SPhos/XPhos systems.
Q: I am getting low conversion even with SPhos. What is the "Nuclear Option"?
A: Try MIDA Boronates or Pinacol Esters . Convert your 4-Cyano-2,6-dimethoxyphenylboronic acid into its Pinacol ester (BPin) or MIDA boronate.
-
Why? The ester releases the active boronic acid slowly (slow-release strategy), keeping the instantaneous concentration of the unstable boronate anion low, thereby favoring the cross-coupling over the second-order decomposition [4].
Q: LC-MS Analysis shows a broad, tailing peak for the starting material.
A: Boronic acids interact with silanols on C18 columns.
-
Fix: Do not run "naked" boronic acids. Quench your HTS plate with a solution of Pinacol in Methanol before analysis. This converts the remaining starting material into the BPin ester in-situ, which flies cleanly on LC-MS [5].
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.[1] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with 2,6-Disubstituted Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 132(40), 14048–14051. Link
-
Lillo, V. J., et al. (2009). Simple and Rapid Characterization of Boronic Acids by ESI-MS. Journal of the American Society for Mass Spectrometry, 20(6), 1104-1109. Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-Cyano-2,6-dimethoxyphenylboronic acid
Part 1: Executive Safety Summary (Immediate Action Card)
Compound Identity:
-
Chemical Name: 4-Cyano-2,6-dimethoxyphenylboronic acid[1]
-
Functional Groups: Boronic Acid (–B(OH)₂), Nitrile (–CN), Methoxy (–OCH₃)
-
Physical State: Solid (Powder/Crystal)
-
Hazard Classification (Inferred):* TOXIC / IRRITANT
-
Note: While specific toxicological data for this substituted analog is limited, the structural parent 4-cyanophenylboronic acid is classified as Acute Toxic (Oral/Dermal/Inhalation, Cat. 3) . You must handle this compound with the precautions reserved for toxic aryl nitriles.
-
| Critical Check | Requirement |
| Respiratory | Mandatory Fume Hood. If handling outside hood >10mg, use N100/P3 respirator. |
| Dermal | Double Nitrile Gloves (0.11 mm min). Immediate change upon splash. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). |
| Engineering | Weighing must be performed inside a certified chemical fume hood or glovebox. |
Part 2: Hazard Identification & Risk Assessment[3]
To select the correct PPE, we must understand why the hazard exists. This compound presents a "Dual-Threat" profile based on its functional groups.
Structural Hazard Analysis
-
The Nitrile Moiety (–CN): Aryl nitriles can be metabolized to release cyanide ions or exhibit direct cytotoxicity. While generally less acutely fatal than inorganic cyanides, they are often classified as H301/H311/H331 (Toxic if swallowed, in contact with skin, or inhaled) [1].
-
The Boronic Acid Moiety (–B(OH)₂): Known to form reversible covalent bonds with diols (e.g., carbohydrates, glycoproteins) in biological systems.[2] This group is a potent respiratory and mucosal irritant (H315, H319, H335 ) [2].
-
2,6-Dimethoxy Substitution: These groups provide steric hindrance and electron donation. While this stabilizes the C-B bond against some forms of degradation, it does not negate the toxicity of the cyano group.
Risk Matrix
| Operation | Hazard Level | Primary Risk | Control Measure |
| Storage/Transport | Low | Container breakage | Secondary containment (polypropylene box). |
| Weighing (<100 mg) | Medium | Dust inhalation | Fume hood; Static control gun. |
| Scale-up (>1 g) | High | Aerosolization | Powder funnel; Closed-system transfer. |
| Quenching/Workup | Medium | Exothermic decomp. | Slow addition; Cooling bath. |
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. Select PPE based on your operational scale.
PPE Decision Tree (Graphviz)
Figure 1: PPE selection logic based on experimental scale. Note the escalation to respiratory backup and Tyvek sleeves for larger quantities.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination grade)2. Outer: 5-8 mil Nitrile (Long cuff) | Boronic acids can penetrate standard gloves over time. The "Cyano" group requires zero-tolerance for skin contact [3]. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powders. | Fine powders can bypass safety glass gaps. Boronic acids cause severe eye irritation (Category 2A). |
| Respiratory | Engineering Control First: 100% of handling in Fume Hood.Backup: N95 (US) or P2 (EU) mask if hood airflow is turbulent. | Prevents inhalation of toxic particulates. |
| Body Defense | Lab Coat (Cotton/Poly) + Chemical Apron (if >1g). | Prevents dust accumulation on street clothes. |
Part 4: Operational Handling Protocol
Phase 1: Weighing & Transfer (The Critical Zone)
Most exposure incidents occur during the transfer of dry solids.
-
Preparation:
-
Clear the fume hood. Verify airflow (>100 fpm).
-
Place a black anti-static mat or dark paper inside the hood. (White powders are invisible on white spill trays; contrast allows you to see spills immediately).
-
Pre-weigh your receiving vessel (flask) to avoid transferring powder back and forth.
-
-
The "Static-Free" Technique:
-
Boronic acids are often fluffy and electrostatic. Use an anti-static gun (Zerostat) on the spatula and weighing boat before touching the powder.
-
Why? Static charge causes powder to "jump" or cling to gloves, increasing spread.
-
-
Transfer:
-
Do NOT use a spatula to dump powder into a narrow-neck flask.
-
Use a wide-mouth powder funnel.
-
Rinse the funnel immediately with your reaction solvent (e.g., THF, Dioxane) to ensure quantitative transfer and suppress dust.
-
Phase 2: Reaction Monitoring
-
TLC Monitoring: When spotting TLC plates, treat the capillary tube as contaminated waste.
-
Staining: Boronic acids often stain poorly with UV but react strongly with Curcumin/Oxalic Acid stain (turns red/orange) or KMnO₄ .
Phase 3: Decontamination & Disposal
-
Spill Cleanup:
-
Do not dry sweep. This generates toxic dust.
-
Cover spill with wet paper towels (soaked in dilute Na₂CO₃ or water).
-
Wipe up and place in a sealed bag.
-
-
Waste Stream:
-
Label as: "Toxic Solid - Organic - Boron Compound" .
-
Do not mix with oxidizers (e.g., Nitric Acid) in the waste container, as nitration of the phenyl ring can be exothermic [4].
-
Part 5: Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | 1. Brush off dry powder gently.2. Wash with soap/water for 15 min.3. Do NOT use alcohol (increases absorption). | Monitor for signs of cyanosis (blue lips) or dizziness. |
| Eye Contact | 1. Flush at eyewash station for 15 min.2. Hold eyelids open. | Seek ophthalmologist immediately (Boronic acids bind corneal diols). |
| Inhalation | 1. Move to fresh air.2. If breathing is difficult, oxygen (trained personnel only). | Monitor for pulmonary edema (delayed fluid in lungs). |
References
-
PubChem. 4-Cyanophenylboronic acid - Safety and Hazards. National Library of Medicine. Available at: [Link]
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Organic Process Research & Development.Hazard Evaluation of Nitration of Aryl Boronic Acids.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
